N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide
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Overview
Description
N’~6~-[(3,4,5-TRIMETHOXYPHENYL)METHYLENE]-2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBOHYDRAZIDE is a complex organic compound featuring a trimethoxyphenyl group and a benzodioxine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~6~-[(3,4,5-TRIMETHOXYPHENYL)METHYLENE]-2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBOHYDRAZIDE typically involves the condensation of 3,4,5-trimethoxybenzaldehyde with 2,3-dihydro-1,4-benzodioxine-6-carbohydrazide under acidic or basic conditions. The reaction is often carried out in solvents like ethanol or methanol, with the addition of catalysts such as acetic acid or hydrochloric acid to facilitate the condensation process .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’~6~-[(3,4,5-TRIMETHOXYPHENYL)METHYLENE]-2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The trimethoxyphenyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nitration using nitric acid and sulfuric acid.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
N’~6~-[(3,4,5-TRIMETHOXYPHENYL)METHYLENE]-2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBOHYDRAZIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-cancer, anti-inflammatory, and anti-microbial properties.
Mechanism of Action
The mechanism of action of N’~6~-[(3,4,5-TRIMETHOXYPHENYL)METHYLENE]-2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBOHYDRAZIDE involves its interaction with various molecular targets. It has been shown to inhibit enzymes such as tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR). These interactions disrupt cellular processes, leading to anti-cancer and anti-microbial effects .
Comparison with Similar Compounds
Similar Compounds
- 3,4,5-Trimethoxyphenylacetic acid
- 3,4,5-Trimethoxycinnamamide
- 3,4,5-Trimethoxybenzaldehyde
Uniqueness
N’~6~-[(3,4,5-TRIMETHOXYPHENYL)METHYLENE]-2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBOHYDRAZIDE is unique due to its combination of a trimethoxyphenyl group and a benzodioxine core, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for research and development .
Properties
Molecular Formula |
C19H20N2O6 |
---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
N-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]-2,3-dihydro-1,4-benzodioxine-6-carboxamide |
InChI |
InChI=1S/C19H20N2O6/c1-23-16-8-12(9-17(24-2)18(16)25-3)11-20-21-19(22)13-4-5-14-15(10-13)27-7-6-26-14/h4-5,8-11H,6-7H2,1-3H3,(H,21,22)/b20-11+ |
InChI Key |
YTQFLUZJBJTZMG-RGVLZGJSSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=N/NC(=O)C2=CC3=C(C=C2)OCCO3 |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=NNC(=O)C2=CC3=C(C=C2)OCCO3 |
Origin of Product |
United States |
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